N~2~-(3,4-Dimethylphenyl)-3-hydroxy-2-naphthamide
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Overview
Description
N~2~-(3,4-Dimethylphenyl)-3-hydroxy-2-naphthamide is an organic compound that belongs to the class of naphthamides It is characterized by the presence of a naphthalene ring system substituted with a hydroxy group and an amide linkage to a 3,4-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3,4-Dimethylphenyl)-3-hydroxy-2-naphthamide typically involves the reaction of 3-hydroxy-2-naphthoic acid with 3,4-dimethylaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of N2-(3,4-Dimethylphenyl)-3-hydroxy-2-naphthamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N~2~-(3,4-Dimethylphenyl)-3-hydroxy-2-naphthamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-oxo-2-naphthamide derivatives.
Reduction: Formation of N2-(3,4-Dimethylphenyl)-3-amino-2-naphthamide.
Substitution: Formation of nitro or halogen-substituted derivatives of the original compound.
Scientific Research Applications
N~2~-(3,4-Dimethylphenyl)-3-hydroxy-2-naphthamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N2-(3,4-Dimethylphenyl)-3-hydroxy-2-naphthamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N~2~-(2,3-Dimethylphenyl)-3-hydroxy-2-naphthamide
- N~2~-(3,5-Dimethylphenyl)-3-hydroxy-2-naphthamide
- N~2~-(3,4-Dimethylphenyl)-3-methoxy-2-naphthamide
Uniqueness
N~2~-(3,4-Dimethylphenyl)-3-hydroxy-2-naphthamide is unique due to the specific positioning of the dimethyl groups on the phenyl ring and the hydroxy group on the naphthalene ring. These structural features influence its chemical reactivity and biological activity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-12-7-8-16(9-13(12)2)20-19(22)17-10-14-5-3-4-6-15(14)11-18(17)21/h3-11,21H,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNALHYESXNZSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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